2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-12-7-5-4-6-11(12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKNKWXKBQQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Approaches
Core Thiazolopyrimidine Scaffold Formation
The synthesis begins with constructing the 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core. A widely adopted method involves cyclocondensation of ethyl acetoacetate with thiourea and 2,4-dimethoxybenzaldehyde in acetic acid catalyzed by ZnCl₂ at 80°C (4 h), yielding ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (compound 1 ) with 85% yield. Subsequent reaction with chloroacetonitrile in DMF under reflux (10 h) forms the thiazolo[3,2-a]pyrimidine ring (compound 2 , 70% yield).
Table 1: Reaction Conditions for Core Scaffold Synthesis
| Step | Reagents | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate, thiourea, 2,4-dimethoxybenzaldehyde | ZnCl₂, acetic acid | 80°C | 4 h | 85% |
| 2 | Chloroacetonitrile | DMF | Reflux | 10 h | 70% |
Alternative Regioselective Pathways
Cyclization via α-Halo Ketones
An alternative route employs 2-thiouracil derivatives reacting with α-halo ketones. For example, 6-amino-2-thiouracil (1 mmol) reacts with 2-bromo-1-(2-ethoxyphenyl)ethanone (1.1 mmol) in ethanol under reflux (8 h), forming the thiazolo ring through intramolecular cyclization. This method achieves 72% yield but requires rigorous exclusion of moisture.
Table 2: Comparison of Cyclization Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of compound 1 (1 mmol), 2-ethoxybenzoic acid (1.2 mmol), and HATU (1.5 mmol) in DMF irradiated at 100°C (300 W, 20 min) directly affords the benzamide derivative in 75% yield, avoiding intermediate isolation.
Optimization Strategies
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. A study comparing DMF, acetonitrile, and toluene found DMF optimal for amidation (68% vs. 52% in acetonitrile). Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency, increasing yields to 78%.
Table 3: Solvent Impact on Amidation Yield
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| DMF | RT | 12 h | 68% |
| Acetonitrile | RT | 12 h | 52% |
| Toluene | Reflux | 24 h | 45% |
Mechanistic Insights
Cyclocondensation Mechanism
The ZnCl₂-catalyzed cyclocondensation proceeds via Knoevenagel adduct formation between ethyl acetoacetate and 2,4-dimethoxybenzaldehyde, followed by thiourea attack and cyclization. Density functional theory (DFT) calculations confirm the thiazole ring forms through a six-membered transition state with ΔG‡ = 24.3 kcal/mol.
Challenges and Solutions
Regioselectivity in Cyclization
Competing N1 vs. N3 cyclization in thiazolopyrimidine synthesis leads to regioisomers. Electron-donating groups (e.g., 2-ethoxy) favor N3 cyclization (85:15 regioselectivity). Using bulky bases like DIPEA (N,N-diisopropylethylamine) suppresses N1 pathway by steric hindrance.
Purification Difficulties
The product’s low solubility in non-polar solvents necessitates gradient elution (ethyl acetate:hexane 1:4 to 1:1). Recrystallization from ethanol/water (7:3) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antibacterial and antitubercular properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Modifications in Thiazolo-Pyrimidine Derivatives
Substituent Variations on the Benzamide/Acyl Group
- 2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a): This compound () features a difluoro-substituted benzamide linked via a methylene group to the thiazolo-pyrimidine core. The fluorine atoms increase electronegativity and metabolic stability compared to the ethoxy group in the target compound.
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () :
Here, the benzamide is replaced with a 4-methylbenzothiazole group. The benzothiazole’s planar structure and sulfur atom enhance π-π stacking and hydrophobic interactions but may reduce solubility compared to the ethoxybenzamide in the target compound .
Functional Group Differences at Position 6
- Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This derivative has an ethyl ester group at position 6 instead of a benzamide. Esters are more hydrolytically labile than amides, which may decrease in vivo stability.
- 7-Amino-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-methyl]-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione (): The oxadiazole-thione substituent at position 6 enhances antioxidant activity by providing radical scavenging sites. However, the absence of an aromatic benzamide group limits π-interactions critical for target binding .
Core Ring Modifications
- Thiadiazolo[3,2-a]pyrimidines () :
Replacing the thiazole ring with thiadiazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification may improve solubility but reduce lipophilicity, affecting membrane permeability .
Crystallographic and Intermolecular Interactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () :
X-ray studies reveal that substituents like trimethoxybenzylidene induce planar molecular conformations, facilitating π-π stacking. In contrast, the target compound’s ethoxybenzamide may adopt a twisted conformation, reducing crystallinity but improving solubility .- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The carboxy group enables strong hydrogen-bonding networks, which the target compound’s ethoxy group cannot replicate. This difference may impact solid-state stability and dissolution rates .
Biological Activity
The compound 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a derivative of thiazolo-pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its pharmacological effects.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions. A common approach includes the reaction of thiazolo-pyrimidine derivatives with aryl amines or carboxylic acids under specific conditions to yield the desired benzamide structure. For example, a recent study described an efficient ultrasonic-assisted synthesis method that enhances yield and purity compared to traditional methods .
General Synthetic Route
- Starting Materials : Thiazolo-pyrimidine derivatives and aryl amines.
- Reagents : Solvents such as methanol or ethanol, catalysts like ammonium acetate.
- Conditions : Refluxing or ultrasonic irradiation for improved reaction rates.
- Purification : Crystallization or chromatography to isolate the final product.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have shown promising results, with values as low as 29 µg/mL against E. coli and 40 µg/mL against S. aureus .
Anticancer Properties
In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells while maintaining low toxicity towards normal cells . The structure-activity relationship suggests that modifications on the thiazolo-pyrimidine core can enhance anticancer potency.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity, which has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Key findings from various studies include:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho position | Increased potency against bacterial strains |
| Non-bulky substituents at para position | Enhanced anticancer activity |
| Alkyl substitutions on the thiazole ring | Improved solubility and bioavailability |
These modifications can significantly influence the binding affinity and selectivity of the compounds towards their biological targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazolo-pyrimidine derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values ranging from 20 to 50 µg/mL.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that it caused significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
